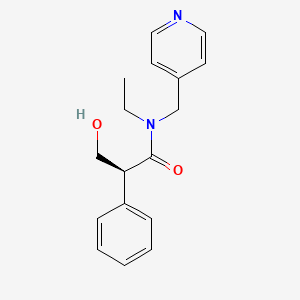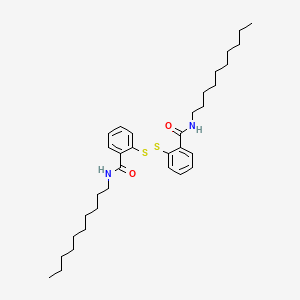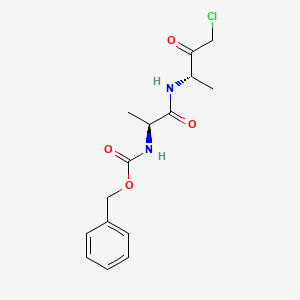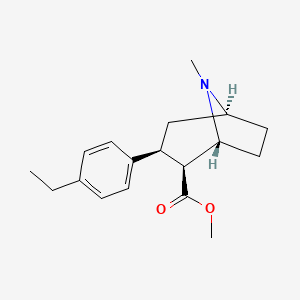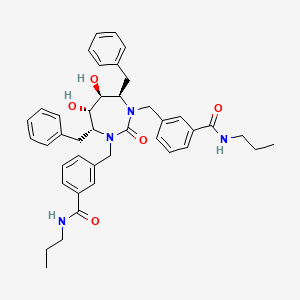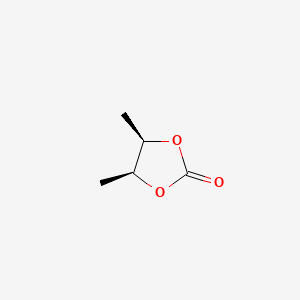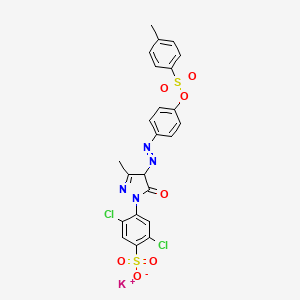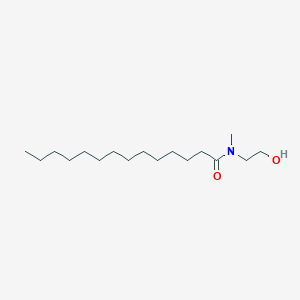
N-Hydroxyethyl-N-methylmyristamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxyethyl-N-methylmyristamide is a chemical compound with the molecular formula C17H35NO2. It is also known by other names such as tetradecanamide, N-(2-hydroxyethyl)-N-methyl-, and myristamide methyl MEA . This compound is characterized by its achiral nature and lack of defined stereocenters . It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-Hydroxyethyl-N-methylmyristamide typically involves the reaction of myristic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The process generally includes steps such as esterification, amidation, and purification to obtain the final product .
Analyse Des Réactions Chimiques
N-Hydroxyethyl-N-methylmyristamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
N-Hydroxyethyl-N-methylmyristamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of cell membrane interactions and lipid metabolism.
Industry: It is used in the production of surfactants, emulsifiers, and lubricants.
Mécanisme D'action
The mechanism of action of N-Hydroxyethyl-N-methylmyristamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in lipid metabolism and cell signaling. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
N-Hydroxyethyl-N-methylmyristamide can be compared with other similar compounds such as N-(2-hydroxyethyl)maleimide and N-(2-hydroxyethyl)diethylenetriamine. These compounds share similar functional groups but differ in their molecular structures and properties. This compound is unique due to its specific combination of hydroxyethyl and methyl groups attached to the myristamide backbone, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
10394-85-1 |
|---|---|
Formule moléculaire |
C17H35NO2 |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-methyltetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(2)15-16-19/h19H,3-16H2,1-2H3 |
Clé InChI |
XUWZPBRLSYXIGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



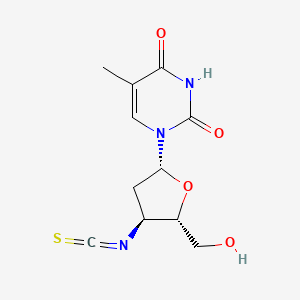
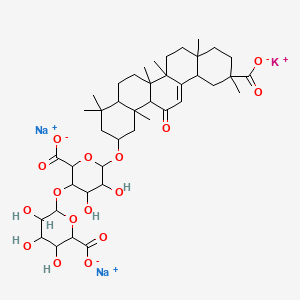
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
